molecular formula C17H32N4O7 B126510 卡特利多 CAS No. 120041-08-9

卡特利多

货号 B126510
CAS 编号: 120041-08-9
分子量: 404.5 g/mol
InChI 键: IQUHNCOJRJBMSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calteridol is a tetraazacyclododecane-1,4,7-triacetic acid derivative . It is also known as H3HP-DO3A . The molecular formula of Calteridol is C34H58Ca3N8O14 .


Synthesis Analysis

The synthesis of Calteridol involves reacting a compound represented by a specific chemical formula with gadoteridol and a decomplexing agent to obtain teridol. This teridol is then reacted with calcium ions to obtain Calteridol .


Molecular Structure Analysis

The molecular structure of Calteridol is complex, with a molecular weight of 923.1 g/mol . It contains hydrogen bond donor and acceptor counts of 2 and 22 respectively, and has a rotatable bond count of 10 .


Physical And Chemical Properties Analysis

Calteridol has a molecular weight of 923.1 g/mol and a molecular formula of C34H58Ca3N8O14 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 22. It also has a rotatable bond count of 10 .

科学研究应用

临床研究中的脂质组学

脂质组学,即对生物系统中脂质进行大规模研究,已越来越多地用于临床研究中进行疾病预测和检测。其应用对于了解与脂质相关的疾病和药物发现(包括卡特利多等药物)至关重要。例如,Hyötyläinen 和 Orešic (2015) 综述了完整的临床脂质组学工作流程,强调了测量的脂质水平对各种因素的敏感性以及脂质组学在研究疾病和药物疗效中的重要性(Hyötyläinen 和 Orešic,2015)

枪弹脂质组学

枪弹脂质组学是一种先进的电喷雾电离质谱分析技术,对于脂质组学应用至关重要。韩和大(2005)强调了该技术在研究细胞脂质组和阐明疾病过程中的作用,这对于了解卡特利多等药物的药效学至关重要(韩和大,2005)

药物发现中的脂质组学

脂质组学在药物发现中也发挥着重要作用,有助于研究疾病机制、识别生物标志物和了解药物的脱靶效应。Vihervaara、Suoniemi 和 Laaksonen (2014) 讨论了如何利用脂质组学来识别代谢途径中的偏差,这对于卡特利多等药物至关重要(Vihervaara、Suoniemi 和 Laaksonen,2014)

脂质组学和细胞脂质组

脂质组学能够精确识别和量化细胞脂质组的变化,这是了解药物如何在细胞水平相互作用的关键方面。韩和大(2003)提供了电喷雾电离质谱(ESI/MS)如何促进脂质组学研究的见解,为理解脂质水平的药物作用提供了一个桥梁(韩和大,2003)

脂质组学中的生物标志物发现

通过脂质组学发现临床化学中的疾病生物标志物也会影响卡特利多等药物的应用。赵、程和林(2014)回顾了脂质组学在疾病研究中的应用,这有助于理解药物疗效和疾病病理(赵、程和林,2014)

脂质组学和 MALDI-MS 成像

基质辅助激光解吸电离 (MALDI) 质谱成像用于脂质组学研究,在卡特利多等药物的背景下可能很重要。哈特等人。(2011) 描述了 MALDI-MS 在分析人皮肤中脂质中的应用,这与了解药物与人体组织的相互作用有关(哈特等人,2011)

脂质组学:生物医学科学的应用

脂质组学在生物医学科学中具有至关重要的应用,包括用于了解药物化合物的效果。杨和大(2016)对脂质组学技术及其在健康和疾病中的应用进行了更新,这与理解卡特利多的影响有关(杨和大,2016)

安全和危害

When handling Calteridol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHNCOJRJBMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275657, DTXSID80861257
Record name calteridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calteridol

CAS RN

120041-08-9
Record name 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name calteridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,4,7,10-Tetraazacyclododecane-4,7,10-triacetic acid tri-t-butyl ester (129 mg, 0.25 mmol) (Example 22(a) ) was dissolved in dimethylformamide. Sodium iodide (7.5 mg, 0.5 mmol), triethylamine (76 mg, 0.75 mmol) and 3-chloro-2-propanol (48 mg, 0.5 mmol) were added to the stirred mixture at ambient temperature. The mixture was stirred for 4 hours at ambient temperature, the temperature was then raised to 100° C. and kept there for 2 hours. The solvent was evaporated, and the residue was dissolved in dichloromethane (2 ml) and washed with water (1 ml). Trifluoroacetic acid (2 ml) was added to the organic phase and the mixture was stirred at ambient temperature for 1 hour. The solvents were evaporated and the residue dissolved in water (4 ml). The aqueous solution was washed with ether (5×2 ml). The aqueous solution was acidified, the water was evaporated, and the title compound was isolated as a hygroscopic white powder. Yield 75 mg (74%) The structure was confirmed by 1HNMR and 13CNMR.
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.5 mg
Type
reactant
Reaction Step Two
Quantity
76 mg
Type
reactant
Reaction Step Two
Quantity
48 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 194.0 g (0.56 mol) of 15 in 450 mL of water is added sufficient NaOH to adjust the pH to 12.0 to 12.5 (the temperature is maintained below 30° C. during the addition). Propylene oxide (65 g, 1.12 mols) is added to the basic solution. After 6 hours at ambient temperature the excess propylene oxide and solvent is removed under reduced pressure. The product is precipitated from a minimal amount of methanol to afford 16 in 96% yield.
Name
Quantity
194 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calteridol
Reactant of Route 2
Reactant of Route 2
Calteridol
Reactant of Route 3
Reactant of Route 3
Calteridol
Reactant of Route 4
Reactant of Route 4
Calteridol
Reactant of Route 5
Reactant of Route 5
Calteridol
Reactant of Route 6
Calteridol

Citations

For This Compound
55
Citations
AY Olukotun, JR Parker, MJ Meeks… - Journal of Magnetic …, 1995 - Wiley Online Library
… 0.25 mmol/L calteridol calcium, and 0.01 mol/L tromethamine. The calcium salt calteridol functions as a scavenging agent. Tromethamine (trisl is a buffer. Neither excipient substantially …
Number of citations: 39 onlinelibrary.wiley.com
VM Runge, JE Kirsch, VJ Burke… - Journal of Magnetic …, 1992 - Wiley Online Library
Twelve patients with a high suspicion of brain metastases by previous clinical or radiologic examinations were studied in a phase III investigation with magnetic resonance (MR) …
Number of citations: 119 onlinelibrary.wiley.com
A Othman - 2006 - etheses.dur.ac.uk
… The tetra-decahydrate and tetradihydrate of calteridol calcium are examples of this type of hydrates. Calteridol calcium is used as a chelating excipient in a parenteral formulation which …
Number of citations: 2 etheses.dur.ac.uk
GH Zoarski, RB Lufkin, WG Bradley… - American journal …, 1993 - Am Soc Neuroradiology
… Each vial contained a formulation of (per milliliter) 0.5 mmol of gadoteridol, 0.01 mmol of Tris, and 0.00025 mmol of calteridol calcium. The Tris buffer was added to maintain pH at 7 .4; …
Number of citations: 17 www.ajnr.org
GH ZOARSKI, JR PARKER, RB LUFKIN… - Investigative …, 1992 - journals.lww.com
… Twentymilliliter vials contained a formulation of 0.5 mmol/mL gadoteridol, 0.01 mmol/mL TRIS, and 0,00025 mmol/mL calteridol calcium. The TRIS buffer maintains pH at 74, whereas …
Number of citations: 4 journals.lww.com
WS Ball Jr, SN Nadel, RA Zimmerman, SE Byrd… - Radiology, 1993 - pubs.rsna.org
A phase III open-label clinical trial was conducted at 11 institutions to determine the safety and efficacy of gadoteridol in children suspected of having neurologic disease. One hundred …
Number of citations: 25 pubs.rsna.org
JH Wible Jr, KP Galen, JK Wojdyla - Investigative Radiology, 2001 - journals.lww.com
… This formulation contained 279.3 mg/mL gadoteridol, 0.23 mg/mL calteridol calcium, 1.21 mg/mL tromethamine, and water for injection. Gadodiamide injection (Omniscan ® ) is a …
Number of citations: 14 journals.lww.com
H Gries - Contrast agents I: magnetic resonance imaging, 2002 - Springer
… As an additive, the calcium salt of the calcium chelate of the ligand (calteridol) is used in the pharmaceutical formulation, prepared by treatment of the ligand 1,4,7-triscarboxymethyl-10-(…
Number of citations: 90 link.springer.com
HG Brittain, KR Morris… - … in pharmaceutical solids, 2018 - taylorfrancis.com
… is also known as calteridol calcium, and is used as a … shown in Figure 15 for the two hydrates of calteridol calcium. … moles of water per mole of calteridol (the theoretical water content is …
Number of citations: 50 www.taylorfrancis.com
JH Wible Jr, MR Hynes - Radiology, 2004 - pubs.rsna.org
PURPOSE: To measure serum calcium concentration with three different analytic methods after administration of gadoversetamide and three other gadolinium chelates in dogs. …
Number of citations: 17 pubs.rsna.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。